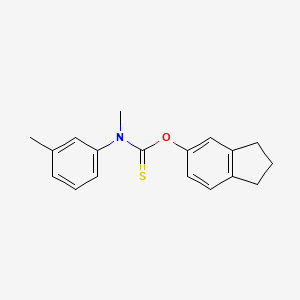

Tolindate

Description

Properties

CAS No. |

27877-51-6 |

|---|---|

Molecular Formula |

C18H19NOS |

Molecular Weight |

297.4 g/mol |

IUPAC Name |

O-(2,3-dihydro-1H-inden-5-yl) N-methyl-N-(3-methylphenyl)carbamothioate |

InChI |

InChI=1S/C18H19NOS/c1-13-5-3-8-16(11-13)19(2)18(21)20-17-10-9-14-6-4-7-15(14)12-17/h3,5,8-12H,4,6-7H2,1-2H3 |

InChI Key |

ANJNOJFLVNXCHT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)N(C)C(=S)OC2=CC3=C(CCC3)C=C2 |

Other CAS No. |

27877-51-6 |

Origin of Product |

United States |

Foundational & Exploratory

Tolindate: A Technical Guide for Drug Development Professionals

An In-depth Examination of the Chemical Structure, Physicochemical Properties, and Antifungal Mechanism of a Thiocarbamate-class Compound.

Executive Summary

Tolindate is a synthetic thiocarbamate recognized for its antifungal properties. Structurally related to the more widely known Tolnaftate, Tolindate is classified as a squalene epoxidase inhibitor. This mode of action disrupts the fungal ergosterol biosynthesis pathway, a critical process for maintaining fungal cell membrane integrity, leading to fungal cell death. This technical guide provides a comprehensive overview of the chemical structure, known and predicted properties, and biological mechanism of Tolindate. Due to the limited availability of specific experimental data for Tolindate in public literature, comparative data for the analogous compound Tolnaftate is provided where applicable to offer a fuller toxicological and physicochemical profile. This document is intended for researchers, scientists, and professionals involved in drug development and discovery.

Chemical Identity and Structure

Tolindate is chemically designated as O-(2,3-dihydro-1H-inden-5-yl) N-methyl-N-(3-methylphenyl)carbamothioate.[1] Its core structure consists of a carbamothioate group linking an indane moiety and a substituted aniline ring.

| Identifier | Value |

| IUPAC Name | O-(2,3-dihydro-1H-inden-5-yl) N-methyl-N-(3-methylphenyl)carbamothioate |

| CAS Number | 27877-51-6[1] |

| Molecular Formula | C₁₈H₁₉NOS[1] |

| Molecular Weight | 297.42 g/mol [1] |

| Canonical SMILES | CC1=CC=CC(=C1)N(C)C(=S)OC2=CC=C3C(=C2)CCC3[1] |

| InChI Key | ANJNOJFLVNXCHT-UHFFFAOYSA-N[1] |

Physicochemical Properties

Specific experimental data on the physicochemical properties of Tolindate, such as solubility, pKa, and logP, are not extensively available in the published literature. However, some fundamental properties are known. For a comparative perspective, the properties of the closely related thiocarbamate antifungal, Tolnaftate, are also presented.

| Property | Tolindate | Tolnaftate (for comparison) |

| Physical State | Solid (predicted) | White to Off-White Solid[] |

| Melting Point | 94-95 °C[1] | 110-112 °C[][3] |

| Water Solubility | Data not available | Insoluble (<1 mg/mL)[1][] |

| LogP (Octanol-Water Partition Coefficient) | Data not available | 5.34 (Calculated)[4] |

| pKa | Data not available | Data not available |

| Density | Data not available | 1.223 g/cm³[] |

Pharmacology and Mechanism of Action

Pharmacodynamics

Tolindate functions as an antifungal agent by inhibiting the enzyme squalene epoxidase. This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

Inhibition of squalene epoxidase leads to two primary antifungal effects:

-

Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity of the fungal cell membrane, leading to increased permeability and ultimately cell lysis.

-

Accumulation of Squalene: The blockage of the pathway causes a buildup of the substrate, squalene, within the fungal cell. High concentrations of squalene are toxic and are believed to contribute to the antifungal effect.

This mechanism is highly specific to fungi as the primary sterol in mammalian cell membranes is cholesterol, and while squalene epoxidase is present in the cholesterol synthesis pathway, the fungal enzyme is significantly more sensitive to inhibition by thiocarbamates.

Signaling Pathway Diagram

The following diagram illustrates the fungal ergosterol biosynthesis pathway and the point of inhibition by Tolindate.

Caption: Fungal Ergosterol Biosynthesis Pathway and Inhibition by Tolindate.

Pharmacological Data

Experimental Protocols

The following sections describe standardized experimental methodologies that would be employed to characterize the antifungal activity and mechanism of action of Tolindate.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for broth microdilution antifungal susceptibility testing of filamentous fungi.[5]

Objective: To determine the lowest concentration of Tolindate that inhibits the visible growth of a fungal isolate.

Materials:

-

Tolindate powder

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Sterile 96-well flat-bottom microtiter plates

-

Fungal isolates (e.g., Trichophyton rubrum, Candida albicans)

-

Spectrophotometer or microplate reader

-

Sterile water, saline, and other standard laboratory equipment

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of Tolindate in DMSO at a concentration of 1600 µg/mL.

-

Drug Dilution: Perform serial two-fold dilutions of the Tolindate stock solution in RPMI 1640 medium directly in the 96-well plates to achieve final concentrations typically ranging from 16 µg/mL to 0.03 µg/mL.

-

Inoculum Preparation: Culture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar). Prepare a spore suspension in sterile saline. Adjust the suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a spectrophotometer.

-

Inoculation: Add 100 µL of the adjusted fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted drug, effectively halving the drug concentration and achieving the final test concentrations.

-

Controls: Include a positive control well (inoculum without drug) and a negative control well (medium only).

-

Incubation: Incubate the plates at 35°C for 48-96 hours, depending on the growth rate of the fungal species.

-

MIC Determination: The MIC is defined as the lowest concentration of Tolindate at which there is a complete inhibition of visible growth as observed visually or by reading the optical density at a specific wavelength.

Protocol: Squalene Epoxidase Inhibition Assay

This protocol is a representative method for determining the inhibitory activity of a compound against squalene epoxidase.

Objective: To quantify the half-maximal inhibitory concentration (IC₅₀) of Tolindate against fungal squalene epoxidase.

Materials:

-

Recombinant fungal squalene epoxidase

-

Substrate: Squalene

-

Cofactors: NADPH, FAD

-

Reaction buffer (e.g., Potassium phosphate buffer, pH 7.4)

-

Tolindate dissolved in DMSO

-

96-well UV-transparent plates

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reaction Mixture Preparation: In each well of the 96-well plate, prepare a reaction mixture containing potassium phosphate buffer, FAD, NADPH, and the squalene epoxidase enzyme.

-

Inhibitor Addition: Add varying concentrations of Tolindate (prepared by serial dilution in DMSO) to the wells. Include a control with DMSO only.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding squalene to each well.

-

Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

Data Analysis: Calculate the initial reaction rates for each Tolindate concentration. Plot the percentage of inhibition against the logarithm of the Tolindate concentration. The IC₅₀ value is determined by fitting the data to a dose-response curve.

Experimental Workflow Diagram

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Proposed Synthesis Route

A plausible synthetic route for Tolindate can be conceptualized based on its thiocarbamate structure. The synthesis would likely involve the reaction of a suitably activated N-methyl-N-(3-methylphenyl)amine derivative with 5-indanol. A common method for forming thiocarbamates is via the reaction of an isothiocyanate with an alcohol or, as in this case, the reaction of a thiocarbamoyl chloride with an alcohol in the presence of a base.

A potential two-step synthesis:

-

Formation of the Thiocarbamoyl Chloride: N-methyl-m-toluidine is reacted with thiophosgene (CSCl₂) in the presence of a non-nucleophilic base to form N-methyl-N-(3-methylphenyl)thiocarbamoyl chloride.

-

Esterification: The resulting thiocarbamoyl chloride is then reacted with 2,3-dihydro-1H-inden-5-ol (5-indanol) in the presence of a base (e.g., pyridine or triethylamine) to yield the final product, Tolindate.

Conclusion

Tolindate is a thiocarbamate antifungal agent that targets the fungal-specific enzyme squalene epoxidase. Its mechanism of action, involving the disruption of ergosterol biosynthesis, makes it a compound of interest for further antifungal research and development. While specific experimental data for Tolindate is limited, its structural and functional similarity to Tolnaftate provides a strong basis for predicting its physicochemical and pharmacological properties. The standardized protocols outlined in this guide provide a clear framework for the systematic evaluation of Tolindate's efficacy and inhibitory potential. Further research is warranted to fully characterize its antifungal spectrum, potency, and potential for therapeutic application.

References

- 1. US5519059A - Antifungal formulation - Google Patents [patents.google.com]

- 3. Tolnaftate - Wikipedia [en.wikipedia.org]

- 4. tolnaftate [drugcentral.org]

- 5. Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Fungal Cell Wall: A Technical Guide to the Antifungal Mechanism of Tolnaftate

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth exploration of the mechanism of action of the antifungal agent Tolnaftate. Initial research indicates a potential ambiguity in the query between "Tolindate" and the more extensively studied "Tolnaftate." While both are recognized for their antifungal properties, the available scientific literature overwhelmingly details the mechanism of Tolnaftate. Information regarding Tolindate's specific antifungal pathway is sparse, with current data suggesting it may act as a potent pregnenolone X receptor (PXR) agonist, a mechanism distinct from traditional antifungal targets. This document will therefore focus on the well-documented action of Tolnaftate, a synthetic thiocarbamate, while acknowledging the limited data on Tolindate.

Tolnaftate exerts its antifungal effect through the specific, non-competitive inhibition of squalene epoxidase, a critical enzyme in the fungal ergosterol biosynthesis pathway. This inhibition leads to two primary downstream consequences: the accumulation of intracellular squalene to toxic levels and the depletion of ergosterol, an essential component of the fungal cell membrane. The resulting disruption of membrane integrity and function ultimately leads to fungal cell death. This guide will detail the molecular interactions, present key quantitative data from in vitro studies, and provide comprehensive experimental protocols for assays central to understanding this mechanism.

Introduction: The Tolindate and Tolnaftate Clarification

A review of the scientific literature reveals that "Tolnaftate" is the widely recognized and studied antifungal compound within the thiocarbamate class. "Tolindate" is also a recognized chemical entity with demonstrated antifungal activity, however, its mechanism of action is not well-elucidated in the public domain. One study identifies Tolindate as a potent agonist of the pregnenolone X receptor (PXR), though the direct cascade to its antifungal effect is not detailed.

Given the extensive body of research available for Tolnaftate and its established role as a squalene epoxidase inhibitor, this guide will proceed with a detailed analysis of Tolnaftate's mechanism of action. It is plausible that the initial query for "Tolindate" may have been a lapsus linguae for "Tolnaftate," a common occurrence in complex scientific nomenclature.

The Core Mechanism of Action: Inhibition of Squalene Epoxidase

The primary antifungal activity of Tolnaftate is centered on its ability to inhibit the enzyme squalene epoxidase.[1][2][3] This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, a pivotal step in the biosynthesis of ergosterol, the principal sterol in fungal cell membranes.[3] By blocking this step, Tolnaftate initiates a cascade of events that are detrimental to the fungal cell.

The consequences of squalene epoxidase inhibition are twofold:

-

Squalene Accumulation: The blockage of the metabolic pathway leads to a buildup of the substrate, squalene, within the fungal cell. High concentrations of squalene are toxic and contribute to disruptions in cellular function and membrane integrity.

-

Ergosterol Depletion: The absence of 2,3-oxidosqualene halts the downstream production of ergosterol. Ergosterol is vital for maintaining the fluidity, permeability, and structural integrity of the fungal cell membrane. Its depletion compromises these functions, leading to increased permeability and, ultimately, cell lysis.[3]

Tolnaftate's inhibition of squalene epoxidase is both reversible and non-competitive, indicating that it does not bind to the same active site as the squalene substrate.[4]

Signaling Pathway: Ergosterol Biosynthesis and the Point of Inhibition

The following diagram illustrates the ergosterol biosynthesis pathway and the specific point of inhibition by Tolnaftate.

Caption: Ergosterol biosynthesis pathway highlighting Tolnaftate's inhibition of squalene epoxidase.

Quantitative Data Summary

The in vitro efficacy of Tolnaftate has been quantified through various assays, primarily focusing on its minimum inhibitory concentration (MIC) against different fungal species and its impact on ergosterol biosynthesis.

Minimum Inhibitory Concentrations (MIC) of Tolnaftate

The following table summarizes the MIC values of Tolnaftate against a range of dermatophytes.

| Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Trichophyton rubrum | 0.0156 - 1 | 0.375 | 0.50 | [5] |

| Trichophyton mentagrophytes | 0.0156 - 1 | - | - | [5] |

| Trichophyton tonsurans | 0.0156 - 1 | - | - | [5] |

| Terbinafine-resistant T. indotineae | - | - | 16 | [1] |

Note: MIC50 and MIC90 values were not available for all species in the cited literature.

Inhibition of Ergosterol Biosynthesis

The inhibitory effect of Tolnaftate on ergosterol biosynthesis has been quantified in different fungal species.

| Fungal Species | Tolnaftate Concentration (mg/mL) | Level of Inhibition | Reference |

| Trichophyton mentagrophytes | 0.1 | Complete Inhibition | [4] |

| Candida albicans & C. parapsilosis | 100 | Incomplete Inhibition | [4] |

| Leishmania (L.) amazonensis | EC50 | 5.6-fold reduction in ergosterol | [6] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the mechanism of action of Tolnaftate.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi.[7]

Objective: To determine the lowest concentration of Tolnaftate that inhibits the visible growth of a fungal isolate.

Workflow Diagram:

Caption: Workflow for MIC determination by broth microdilution.

Materials:

-

Fungal isolate

-

Potato Dextrose Agar (PDA)

-

Sterile saline (0.85%)

-

RPMI-1640 medium

-

Tolnaftate

-

Dimethyl sulfoxide (DMSO)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Inoculum Preparation:

-

Culture the fungal isolate on PDA at 28°C for 7 to 10 days.[5]

-

Harvest conidia by flooding the agar surface with sterile saline and gently scraping with a sterile loop.

-

Transfer the resulting suspension to a sterile tube and allow heavy particles to settle for 5-10 minutes.

-

Adjust the turbidity of the supernatant to match a 0.5 McFarland standard using a spectrophotometer.

-

Dilute this adjusted inoculum 1:50 in RPMI-1640 medium to achieve the final desired inoculum density.[8]

-

-

Drug Dilution:

-

Prepare a stock solution of Tolnaftate in DMSO.

-

Perform serial twofold dilutions of the Tolnaftate stock solution in RPMI-1640 medium in the wells of a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add 100 µL of the diluted fungal inoculum to each well containing 100 µL of the drug dilutions.

-

Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).

-

Incubate the plates at 28°C for 7 days.[9]

-

-

MIC Determination:

-

After incubation, visually inspect the wells for fungal growth.

-

The MIC is the lowest concentration of Tolnaftate at which there is no visible growth.[9]

-

Quantification of Ergosterol by High-Performance Liquid Chromatography (HPLC)

This protocol describes the extraction and quantification of ergosterol from fungal biomass.[10][11]

Objective: To measure the amount of ergosterol in fungal cells treated with Tolnaftate to demonstrate inhibition of its synthesis.

Workflow Diagram:

References

- 1. Tolnaftate - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is Tolnaftate used for? [synapse.patsnap.com]

- 4. Mechanism of action of Tolnaftate_Chemicalbook [chemicalbook.com]

- 5. msjonline.org [msjonline.org]

- 6. Tolnaftate inhibits ergosterol production and impacts cell viability of Leishmania sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. journals.asm.org [journals.asm.org]

- 10. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]

- 11. Determination of ergosterol as a measure of fungal growth using Si 60 HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

Tolindate (CAS No. 27877-51-6): A Technical Whitepaper on a Dual-Action Pharmacological Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolindate (CAS No. 27877-51-6) is a synthetic thiocarbamate with a dual mechanism of action, exhibiting properties as both a potent agonist of the Pregnane X Receptor (PXR) and as an antifungal agent. This technical guide provides a comprehensive overview of the current scientific understanding of Tolindate, including its pharmacological activities, underlying mechanisms, and relevant experimental data. The information is intended to serve as a resource for researchers and professionals engaged in drug discovery and development.

Introduction

Tolindate, chemically known as O-2-naphthyl N-methyl-N-(3-tolyl)thiocarbamate, is a small molecule with a molecular formula of C18H19NOS and a molecular weight of 297.42 g/mol . While structurally related to the over-the-counter antifungal agent tolnaftate, Tolindate has garnered distinct interest within the scientific community for its potent activation of the Pregnane X Receptor (PXR), a key regulator of xenobiotic and endobiotic metabolism. This dual activity suggests potential applications in both infectious disease and metabolic regulation, making it a compound of significant research interest.

Pharmacological Profile

Pregnane X Receptor (PXR) Agonism

Tolindate has been identified as a potent agonist of the human Pregnane X Receptor (PXR), with a reported EC50 value of 8.3 μM. PXR is a nuclear receptor primarily expressed in the liver and intestines and plays a crucial role in the transcriptional regulation of genes involved in drug metabolism and transport.

Mechanism of Action:

Upon binding to PXR in the cytoplasm, Tolindate induces a conformational change in the receptor. This ligand-receptor complex then translocates to the nucleus, where it forms a heterodimer with the Retinoid X Receptor (RXR). This heterodimer subsequently binds to specific DNA sequences known as PXR response elements (PXREs) in the promoter regions of target genes, leading to the upregulation of their transcription.

Downstream Effects:

The primary downstream effect of Tolindate-mediated PXR activation is the induction of cytochrome P450 3A4 (CYP3A4), a key enzyme responsible for the metabolism of a vast array of xenobiotics, including approximately 50% of clinically used drugs. Studies have shown that Tolindate can induce CYP3A4 mRNA expression in human-derived liver cells, such as HepG2 cells. This induction can have significant implications for drug-drug interactions, potentially accelerating the clearance of co-administered therapeutic agents.

Antifungal Activity

Tolindate also exhibits antifungal properties, a characteristic it shares with the structurally similar compound, tolnaftate.

Mechanism of Action:

The antifungal mechanism of thiocarbamates like Tolindate is attributed to the inhibition of squalene epoxidase. This enzyme is a critical component of the fungal ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting squalene epoxidase, Tolindate disrupts ergosterol synthesis, leading to the accumulation of toxic squalene and compromising the integrity and function of the fungal cell membrane. This ultimately results in the inhibition of fungal growth and cell death.

Quantitative Pharmacological Data

To date, publicly available quantitative data for Tolindate is limited. The following table summarizes the key reported values.

| Parameter | Value | Cell Line/System | Reference |

| PXR Activation (EC50) | 8.3 μM | Not Specified | [1] |

| CYP3A4 Induction | Induces mRNA expression | hPXR HepG2 cells | [1] |

Further research is required to establish a more comprehensive quantitative profile for Tolindate, including its binding affinity for PXR, detailed dose-response curves for CYP3A4 induction, and minimum inhibitory concentrations (MICs) against a range of fungal species.

Experimental Protocols

Detailed experimental protocols that have specifically utilized Tolindate are not widely available in the public domain. However, based on its known activities, the following sections outline generalized methodologies for assessing its PXR agonism and antifungal effects.

PXR Activation Assay (Luciferase Reporter Assay)

This assay is a common method to screen for and characterize PXR agonists.

Objective: To determine the ability of Tolindate to activate the human Pregnane X Receptor.

Materials:

-

HepG2 cells (or other suitable human liver cell line)

-

Expression vector for human PXR

-

Luciferase reporter plasmid containing PXR response elements (e.g., from the CYP3A4 promoter)

-

Transfection reagent

-

Tolindate (dissolved in a suitable solvent, e.g., DMSO)

-

Positive control (e.g., Rifampicin)

-

Luciferase assay reagent

-

Luminometer

Methodology:

-

Cell Culture: Maintain HepG2 cells in appropriate growth medium and conditions.

-

Transfection: Co-transfect the HepG2 cells with the PXR expression vector and the luciferase reporter plasmid using a suitable transfection reagent.

-

Treatment: After an appropriate incubation period post-transfection, treat the cells with varying concentrations of Tolindate. Include a vehicle control (solvent only) and a positive control.

-

Incubation: Incubate the treated cells for a defined period (e.g., 24 hours) to allow for PXR activation and subsequent luciferase expression.

-

Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., total protein concentration or a viability dye). Plot the fold induction of luciferase activity relative to the vehicle control against the concentration of Tolindate to determine the EC50 value.

CYP3A4 mRNA Induction Assay (Quantitative RT-PCR)

This assay measures the change in gene expression of a key PXR target gene.

Objective: To quantify the induction of CYP3A4 mRNA in response to Tolindate treatment.

Materials:

-

Primary human hepatocytes or a suitable human liver cell line (e.g., HepG2)

-

Tolindate

-

Positive control (e.g., Rifampicin)

-

RNA extraction kit

-

Reverse transcriptase and reagents for cDNA synthesis

-

Primers and probes for human CYP3A4 and a housekeeping gene (e.g., GAPDH)

-

Quantitative PCR (qPCR) instrument and reagents

Methodology:

-

Cell Culture and Treatment: Culture the cells and treat with different concentrations of Tolindate and a positive control for a specified duration (e.g., 48-72 hours).

-

RNA Extraction: Isolate total RNA from the treated cells using a commercial RNA extraction kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

-

Quantitative PCR: Perform qPCR using primers and probes specific for CYP3A4 and the housekeeping gene.

-

Data Analysis: Calculate the relative expression of CYP3A4 mRNA normalized to the housekeeping gene using the ΔΔCt method. Determine the fold induction compared to the vehicle-treated control.

Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the minimum concentration of an antifungal agent that inhibits the visible growth of a fungus.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of Tolindate against various fungal species.

Materials:

-

Fungal isolates (e.g., Candida albicans, Trichophyton rubrum)

-

Standardized fungal inoculum

-

Broth medium (e.g., RPMI-1640)

-

Tolindate

-

96-well microtiter plates

-

Incubator

Methodology:

-

Preparation of Antifungal Agent: Prepare serial dilutions of Tolindate in the broth medium in a 96-well plate.

-

Inoculation: Add a standardized inoculum of the fungal suspension to each well.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

-

Reading of Results: Visually or spectrophotometrically determine the lowest concentration of Tolindate that causes a significant inhibition of fungal growth compared to the growth control. This concentration is the MIC.

Visualizations

Signaling Pathway of Tolindate-Mediated PXR Activation

References

In-Depth Technical Guide: Tolindate (C18H19NOS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolindate, with the molecular formula C18H19NOS, is a novel small molecule identified as a potent agonist of the Pregnane X Receptor (PXR), a key regulator of xenobiotic metabolism. In addition to its PXR activity, Tolindate has been recognized for its antifungal properties, characteristic of the thiocarbamate class of compounds. This technical guide provides a comprehensive overview of the current knowledge on Tolindate, including its chemical properties, synthesis, mechanism of action, and detailed experimental protocols for its study. Quantitative data are summarized for clarity, and key biological pathways and experimental workflows are visualized using Graphviz diagrams. This document is intended to serve as a foundational resource for researchers and professionals in drug development interested in the further exploration and potential therapeutic application of Tolindate.

Chemical and Physical Properties

Tolindate, also known by its systematic name O-(2,3-dihydro-1H-inden-5-yl) N-methyl-N-(3-methylphenyl)carbamothioate, is a thiocarbamate derivative with the following key properties:

| Property | Value | Reference |

| Molecular Formula | C18H19NOS | --INVALID-LINK-- |

| Molecular Weight | 297.42 g/mol | --INVALID-LINK-- |

| Canonical SMILES | CC1=CC=CC(=C1)N(C)C(=S)OC2=CC3=C(C=C2)CCC3 | --INVALID-LINK-- |

| InChIKey | ANJNOJFLVNXCHT-UHFFFAOYSA-N | --INVALID-LINK-- |

| Appearance | Solid (predicted) | |

| Solubility | Soluble in organic solvents such as DMSO and ethanol |

Synthesis

Proposed Synthetic Protocol

This protocol is a general representation and may require optimization.

Reaction:

Materials:

-

5-indanol

-

N-methyl-N-(3-methylphenyl)thiocarbamoyl chloride

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Dissolve 5-indanol (1 equivalent) in the anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the tertiary amine base (1.1-1.5 equivalents) to the solution and stir.

-

Slowly add a solution of N-methyl-N-(3-methylphenyl)thiocarbamoyl chloride (1 equivalent) in the same solvent to the reaction mixture at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water or a mild aqueous acid.

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure Tolindate.

-

Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Mechanism of Action

Tolindate exhibits a dual mechanism of action, acting as a PXR agonist and possessing antifungal properties.

Pregnane X Receptor (PXR) Agonism

Tolindate has been identified as a potent agonist of the human Pregnane X Receptor (PXR) with a half-maximal effective concentration (EC50) of 8.3 μM[1]. PXR is a nuclear receptor primarily expressed in the liver and intestine that functions as a xenosensor, regulating the expression of genes involved in drug metabolism and transport, most notably Cytochrome P450 3A4 (CYP3A4).

Antifungal Activity

As a thiocarbamate, Tolindate is presumed to exert its antifungal effects through the inhibition of squalene epoxidase, a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to impaired membrane function and ultimately, fungal cell death.

Experimental Protocols

PXR Activation Luciferase Reporter Assay

This protocol is based on the methods described in the Tox21 program for identifying PXR agonists.

Objective: To quantify the ability of Tolindate to activate the human PXR.

Materials:

-

HepG2 cells stably co-transfected with a human PXR expression vector and a CYP3A4 promoter-driven luciferase reporter vector.

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Tolindate stock solution in DMSO.

-

Luciferase assay reagent (e.g., Bright-Glo™).

-

White, opaque 96-well or 384-well microplates.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the stably transfected HepG2 cells into the microplates at a predetermined optimal density and allow them to attach overnight.

-

Compound Treatment: Prepare serial dilutions of Tolindate in cell culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%). Add the diluted Tolindate to the cells. Include a vehicle control (DMSO only) and a positive control (e.g., Rifampicin).

-

Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

-

Luciferase Assay: Equilibrate the plates to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the luminescence signal using a luminometer.

-

Data Analysis: Normalize the data to the vehicle control. Plot the normalized response against the logarithm of the Tolindate concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.

CYP3A4 mRNA Expression Analysis by qPCR

Objective: To confirm PXR activation by measuring the induction of its target gene, CYP3A4.

Materials:

-

HepaRG cells (or other suitable hepatocyte model).

-

Tolindate.

-

RNA extraction kit.

-

cDNA synthesis kit.

-

qPCR master mix.

-

Primers and probes for human CYP3A4 and a reference gene (e.g., GAPDH, ACTB).

-

Real-time PCR instrument.

Procedure:

-

Cell Treatment: Treat HepaRG cells with various concentrations of Tolindate for 24-48 hours.

-

RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform quantitative real-time PCR using the synthesized cDNA, qPCR master mix, and specific primers/probes for CYP3A4 and the reference gene.

-

Data Analysis: Calculate the relative expression of CYP3A4 mRNA using the ΔΔCt method, normalizing to the reference gene and the vehicle control.

Antifungal Susceptibility Testing (Broth Microdilution)

While specific data for Tolindate is not publicly available, a standard protocol for determining the Minimum Inhibitory Concentration (MIC) is provided.

Objective: To determine the lowest concentration of Tolindate that inhibits the visible growth of a fungal strain.

Materials:

-

Fungal isolate of interest (e.g., Candida albicans, Aspergillus fumigatus).

-

Standardized broth medium (e.g., RPMI-1640).

-

Tolindate stock solution in DMSO.

-

96-well microtiter plates.

-

Spectrophotometer or plate reader.

Procedure:

-

Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines.

-

Drug Dilution: Prepare serial twofold dilutions of Tolindate in the broth medium in the microtiter plate.

-

Inoculation: Inoculate each well with the fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific fungal species.

-

MIC Determination: Determine the MIC as the lowest concentration of Tolindate at which there is a significant inhibition of growth (e.g., 50% or 90% reduction) compared to the growth control, assessed visually or spectrophotometrically.

Quantitative Data Summary

| Parameter | Value | Assay | Cell Line | Reference |

| PXR Activation (EC50) | 8.3 μM | Luciferase Reporter Assay | HepG2 (hPXR-Luc) | [1] |

| Antifungal Activity (MIC) | Data not publicly available | Broth Microdilution | - | - |

Conclusion and Future Directions

Tolindate is a promising molecule with well-defined activity as a potent PXR agonist. Its identification within the Tox21 library screening highlights the power of high-throughput methods in discovering novel bioactive compounds. The established EC50 for PXR activation provides a solid foundation for further studies into its potential to modulate drug metabolism and its implications for drug-drug interactions.

The antifungal properties of Tolindate, while recognized, remain less characterized. A significant gap in the current knowledge is the lack of quantitative antifungal activity data (MIC values) against a panel of clinically relevant fungal pathogens. Future research should prioritize the determination of these values and the definitive confirmation of its mechanism of action as a squalene epoxidase inhibitor through enzymatic assays.

Further investigation into the structure-activity relationship of Tolindate analogs could lead to the development of more potent and selective PXR modulators or novel antifungal agents. Given its dual activity, Tolindate represents an intriguing chemical scaffold for further exploration in both toxicology and infectious disease research.

References

Tolindate Solubility: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Tolindate, a thiocarbamate antifungal agent. Given the limited availability of direct quantitative solubility data for Tolindate, this document leverages data from the structurally similar compound, Tolnaftate, to provide valuable insights for formulation development and research. The guide also outlines a standard experimental protocol for determining the solubility of poorly soluble compounds like Tolindate and visualizes its mechanism of action.

Quantitative Solubility Data

| Solvent | Tolindate Solubility | Tolnaftate Solubility (mg/mL) | Temperature (°C) |

| Water | Practically Insoluble | Sparingly soluble in aqueous buffers | Not Specified |

| Petroleum Ether | Practically Insoluble | Not Specified | Not Specified |

| Ethanol | Slightly Soluble | Slightly Soluble | Not Specified |

| Methanol | Slightly Soluble | Not Specified | Not Specified |

| Acetone | Slightly Soluble | Not Specified | Not Specified |

| Benzene | Slightly Soluble | Not Specified | Not Specified |

| Chloroform | Slightly Soluble | Not Specified | Not Specified |

| Ethyl Acetate | Slightly Soluble | Not Specified | Not Specified |

| Acetic Acid | Slightly Soluble | Not Specified | Not Specified |

| Dimethylformamide (DMF) | Soluble (0.12–0.14 - units unclear) | ~30 | Not Specified |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ~15 | Not Specified |

| 1:2 DMF:PBS (pH 7.2) | Not Specified | ~0.33 | Not Specified |

Note: The quantitative data presented for Tolnaftate should be considered as an estimate for Tolindate due to their structural similarities. Researchers are strongly encouraged to determine the precise solubility of Tolindate experimentally for their specific applications.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The saturation shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[1][2] This protocol is recommended for obtaining reliable solubility data for Tolindate.

1. Objective: To determine the equilibrium solubility of Tolindate in a selected solvent system at a controlled temperature.

2. Materials:

-

Tolindate (pure, solid form)

-

Selected solvent(s) of interest

-

Shaking incubator or water bath with orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer.

3. Procedure:

-

Preparation: Prepare a stock solution of Tolindate in a suitable solvent for the analytical standard curve.

-

Sample Preparation: Add an excess amount of solid Tolindate to a series of vials containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the range of the analytical standard curve. Analyze the concentration of Tolindate in the diluted solution using a validated HPLC or UV-Vis method.

-

Calculation: Calculate the solubility of Tolindate in the test solvent based on the measured concentration and the dilution factor.

4. Quality Control:

-

Run experiments in triplicate to ensure reproducibility.

-

Visually confirm the presence of excess solid before and after the equilibration period.

-

Prepare a standard curve for the analytical method with a high correlation coefficient (R² > 0.99).

Mechanism of Action: Inhibition of Squalene Epoxidase

Tolindate exerts its antifungal effect by inhibiting the enzyme squalene epoxidase. This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential molecule for maintaining the integrity and function of the fungal cell membrane. By blocking squalene epoxidase, Tolindate prevents the conversion of squalene to 2,3-oxidosqualene, leading to a depletion of ergosterol and an accumulation of toxic squalene within the cell. This disruption of the cell membrane ultimately results in fungal cell death.

References

Tolindate: An Obscure Antifungal Agent of the Thiocarbamate Class

Published: November 6, 2025

Executive Summary

Tolindate is a synthetic topical antifungal agent belonging to the thiocarbamate class of compounds. Despite its classification and presumed mechanism of action as a squalene epoxidase inhibitor, a comprehensive review of publicly available scientific literature and clinical data reveals a significant lack of in-depth information regarding its discovery, developmental history, and clinical application. This technical whitepaper aims to consolidate the limited available data on Tolindate, primarily derived from its chemical identity and patent literature. Due to the scarcity of dedicated research, a detailed analysis of its clinical efficacy, extensive experimental protocols, and a complete historical narrative cannot be fully constructed.

Introduction

Tolindate, chemically identified as O-(2,3-dihydro-1H-inden-5-yl) N-methyl-N-(3-methylphenyl)carbamothioate, is a molecule with antifungal properties. It belongs to the thiocarbamate family, a class of compounds known for their activity against dermatophytes, the fungi responsible for common skin infections. While the related compound, Tolnaftate, is a well-documented and widely used over-the-counter antifungal, Tolindate remains an obscure entity within the scientific and medical literature. This document serves to present the known information about Tolindate and highlight the significant gaps in its publicly accessible research and development record.

Chemical and Physical Properties

A summary of the known chemical and physical properties of Tolindate is presented in Table 1. This information is primarily sourced from chemical databases and patent filings.

| Property | Data | Reference |

| Chemical Name | O-(2,3-dihydro-1H-inden-5-yl) N-methyl-N-(3-methylphenyl)carbamothioate | |

| Molecular Formula | C₁₈H₁₉NOS | |

| Molecular Weight | 297.42 g/mol | |

| CAS Registry Number | 27877-51-6 | |

| Physical Description | Not publicly available | |

| Solubility | Not publicly available | |

| Melting Point | Not publicly available |

Table 1: Chemical and Physical Properties of Tolindate

Discovery and History

The discovery of Tolindate is attributed to a patent filed in the early 1970s. The United States Patent US3759948, titled "O-indanyl thiobenzoates," is the primary source of information regarding the initial synthesis and claims of antifungal activity for a series of thiocarbamates, including the compound that would be named Tolindate.

Unfortunately, the full text of this patent is not readily accessible through standard public databases, which severely limits a detailed recounting of its discovery narrative. It is presumed that the research was part of a broader exploration of thiocarbamate derivatives for their potential as antifungal agents, likely spurred by the success of related compounds. The historical development and any subsequent research efforts following this initial patent remain largely undocumented in the public domain.

Mechanism of Action (Presumed)

Based on its structural similarity to other thiocarbamate antifungals like Tolnaftate, Tolindate is presumed to act as an inhibitor of the enzyme squalene epoxidase. This enzyme is a critical component in the fungal ergosterol biosynthesis pathway.

Ergosterol Biosynthesis Pathway and Squalene Epoxidase Inhibition

Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. The biosynthesis of ergosterol is a multi-step process, and squalene epoxidase catalyzes the conversion of squalene to 2,3-oxidosqualene. By inhibiting this enzyme, thiocarbamates disrupt the production of ergosterol, leading to a compromised cell membrane, impaired fungal growth, and eventual cell death.

Methodological & Application

Synthesis of Tolindate: A Detailed Laboratory Protocol for Researchers

For Immediate Release

This application note provides a comprehensive protocol for the laboratory synthesis of Tolindate, a thiocarbamate antifungal agent. This document is intended for researchers, scientists, and professionals in drug development, offering detailed methodologies, data presentation, and workflow visualizations to facilitate the replication and adaptation of this synthesis.

Abstract

Tolindate, with the chemical name O-(2,3-dihydro-1H-inden-5-yl) N-methyl-N-(m-tolyl)carbamothioate, is a compound of interest for its potential antifungal properties. This protocol outlines a two-step synthetic pathway for the preparation of Tolindate. The synthesis involves the initial preparation of N-methyl-N-(m-tolyl)carbamothioyl chloride from N-methyl-m-toluidine and thiophosgene, followed by the reaction of the resulting carbamothioyl chloride with 5-indanol. This document provides a detailed experimental procedure, characterization data, and a discussion of the reaction mechanism.

Introduction

Tolindate belongs to the thiocarbamate class of compounds, which are known for their diverse biological activities. The synthesis of O-aryl N,N-dialkylthiocarbamates is a well-established process in organic chemistry. The protocol detailed herein provides a straightforward and reproducible method for the laboratory-scale synthesis of Tolindate, enabling further investigation into its pharmacological properties.

Overall Reaction Scheme

The synthesis of Tolindate can be conceptualized in the following two key steps:

Step 1: Synthesis of N-methyl-N-(m-tolyl)carbamothioyl chloride

N-methyl-m-toluidine reacts with thiophosgene to yield the intermediate N-methyl-N-(m-tolyl)carbamothioyl chloride.

Step 2: Synthesis of Tolindate

N-methyl-N-(m-tolyl)carbamothioyl chloride reacts with 5-indanol in the presence of a base to yield the final product, Tolindate.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Standard air-sensitive techniques should be employed when handling reagents like thiophosgene.

Table 1: List of Materials and Reagents

| Reagent/Material | Supplier | Grade |

| N-methyl-m-toluidine | Sigma-Aldrich | 98% |

| Thiophosgene | Sigma-Aldrich | 97% |

| 5-Indanol | Alfa Aesar | 98% |

| Triethylamine | Fisher Scientific | 99.5% |

| Dichloromethane (DCM) | VWR | HPLC Grade |

| Diethyl ether | VWR | Anhydrous |

| Hexanes | VWR | HPLC Grade |

| Ethyl acetate | VWR | HPLC Grade |

| Sodium sulfate (anhydrous) | Fisher Scientific | ACS Grade |

| Silica gel | Sorbent Technologies | 60 Å, 230-400 mesh |

Step 1: Synthesis of N-methyl-N-(m-tolyl)carbamothioyl chloride

-

In a fume hood, a solution of N-methyl-m-toluidine (1.0 eq.) in anhydrous dichloromethane (DCM) is prepared in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

-

The solution is cooled to 0 °C in an ice bath.

-

Thiophosgene (1.1 eq.) is added dropwise to the cooled solution over a period of 30 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.

-

Upon completion, the solvent is removed under reduced pressure to yield the crude N-methyl-N-(m-tolyl)carbamothioyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of Tolindate

-

To a solution of 5-indanol (1.0 eq.) in anhydrous DCM in a round-bottom flask, triethylamine (1.2 eq.) is added.

-

The solution is cooled to 0 °C.

-

A solution of the crude N-methyl-N-(m-tolyl)carbamothioyl chloride (1.1 eq.) in anhydrous DCM is added dropwise to the cooled 5-indanol solution.

-

The reaction mixture is stirred at room temperature for 12-18 hours.

-

The reaction is monitored by TLC.

-

Once the reaction is complete, the mixture is washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

Purification

The crude Tolindate is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Table 2: Summary of Reaction Conditions and Expected Yields

| Step | Reactants | Stoichiometry | Solvent | Temperature | Time | Expected Yield |

| 1 | N-methyl-m-toluidine, Thiophosgene | 1.0 : 1.1 | DCM | 0 °C to RT | 2.5 h | >90% (crude) |

| 2 | 5-Indanol, N-methyl-N-(m-tolyl)carbamothioyl chloride, Triethylamine | 1.0 : 1.1 : 1.2 | DCM | 0 °C to RT | 12-18 h | 70-85% (after purification) |

Characterization Data

The synthesized Tolindate should be characterized by standard analytical techniques to confirm its identity and purity.

Table 3: Analytical Data for Tolindate

| Analysis | Expected Results |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.30-7.10 (m, Ar-H), 6.90-6.70 (m, Ar-H), 3.45 (s, N-CH₃), 2.90 (t, J=7.5 Hz, Ar-CH₂), 2.35 (s, Ar-CH₃), 2.10 (quint, J=7.5 Hz, Ar-CH₂-CH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 187 (C=S), 154, 145, 140, 139, 130, 129, 125, 120, 118 (Ar-C), 38 (N-CH₃), 33, 32 (Ar-CH₂), 26 (Ar-CH₂-CH₂), 21 (Ar-CH₃) |

| Mass Spectrometry (ESI+) | m/z: 298.1 [M+H]⁺ |

| HPLC Purity | >98% (Column: C18, Mobile Phase: Acetonitrile:Water gradient, Detection: UV at 254 nm) |

Mechanism of Action: Signaling Pathway

Tolindate, as a thiocarbamate antifungal, is believed to act by inhibiting the enzyme squalene epoxidase.[1][2][3] This enzyme is a critical component in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of squalene epoxidase leads to a deficiency in ergosterol and an accumulation of toxic squalene, ultimately disrupting the fungal cell membrane integrity and inhibiting fungal growth.

Caption: Proposed mechanism of action of Tolindate via inhibition of squalene epoxidase.

Experimental Workflow

The overall workflow for the synthesis and purification of Tolindate is depicted in the following diagram.

Caption: Workflow for the synthesis and purification of Tolindate.

Conclusion

This application note provides a detailed and actionable protocol for the synthesis of Tolindate. By following the outlined procedures, researchers can reliably produce this compound for further studies. The provided diagrams for the mechanism of action and experimental workflow offer a clear visual guide to the underlying principles and practical steps involved.

References

Application Notes and Protocols for Tolindate Antifungal Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Tolindate is a thiocarbamate antifungal agent for which standardized and validated methods for susceptibility testing have not been officially published by bodies such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The following protocols are based on established methods for other antifungal agents, particularly those used against dermatophytes, the likely target for a topical agent like Tolindate. These methods and any provided data are intended for research and development purposes and must be validated by the end-user for their specific application.

Introduction

Tolindate is a synthetic antifungal agent belonging to the thiocarbamate class. While its primary application is topical for the treatment of dermatophytosis, understanding its in vitro activity against relevant fungal pathogens is crucial for research, drug development, and monitoring for the emergence of resistance. This document provides detailed protocols for determining the antifungal susceptibility of fungal isolates, particularly dermatophytes, to Tolindate using standardized methodologies.

The primary methods described are broth microdilution and agar dilution, adapted from CLSI and EUCAST guidelines for filamentous fungi.[1][2] These methods are designed to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

Principle of the Methods

Antifungal susceptibility testing (AFST) assesses the in vitro activity of an antifungal agent against a specific fungal isolate.[1] The core principle involves exposing a standardized inoculum of the fungus to serial dilutions of the antifungal agent. Following an appropriate incubation period, the growth in the presence of the drug is compared to a drug-free control to determine the MIC.

-

Broth Microdilution: This method is performed in 96-well microtiter plates and is considered a reference method by both CLSI and EUCAST for many fungi.[1][2][3] It is less labor-intensive than agar-based methods and allows for the testing of multiple isolates and drugs simultaneously.

-

Agar Dilution: This method involves incorporating the antifungal agent directly into an agar medium, which is then spot-inoculated with the fungal isolates. While more laborious, it can be a useful alternative, especially for fungi that do not grow well in broth.

Data Presentation

Quantitative data from antifungal susceptibility testing should be summarized for clear interpretation and comparison. The following tables provide examples of how to present MIC data for Tolindate against a panel of dermatophytes.

Note: The data presented in these tables are hypothetical examples for illustrative purposes only and are not based on published results for Tolindate.

Table 1: Example of Tolindate MIC Data for Various Dermatophyte Species

| Fungal Species | Isolate ID | Tolindate MIC (µg/mL) | Comparator Drug MIC (µg/mL) |

| Trichophyton rubrum | TR001 | 0.125 | 0.06 (Terbinafine) |

| TR002 | 0.25 | 0.125 (Terbinafine) | |

| Trichophyton mentagrophytes | TM001 | 0.06 | 0.03 (Terbinafine) |

| TM002 | 0.125 | 0.06 (Terbinafine) | |

| Microsporum canis | MC001 | 0.5 | 0.25 (Itraconazole) |

| MC002 | 1 | 0.5 (Itraconazole) | |

| Epidermophyton floccosum | EF001 | 0.25 | 0.125 (Terbinafine) |

Table 2: Example of Quality Control (QC) Ranges for Tolindate Susceptibility Testing

| QC Strain | ATCC Number | Tolindate MIC Range (µg/mL) |

| Trichophyton mentagrophytes | MYA-4439 | 0.03 - 0.25 |

| Trichophyton rubrum | MYA-4438 | 0.06 - 0.5 |

Experimental Protocols

The following are detailed protocols for performing broth microdilution and agar dilution antifungal susceptibility testing for Tolindate against dermatophytes. These are based on the CLSI M38-A2 and EUCAST E.Def 9.1 documents.[3]

Broth Microdilution Method (Adapted from CLSI M38-A2)

4.1.1. Materials

-

Tolindate analytical grade powder

-

Dimethyl sulfoxide (DMSO)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to pH 7.0.

-

Sterile, 96-well, flat-bottom microtiter plates

-

Sterile distilled water

-

Sterile 0.85% saline

-

Potato Dextrose Agar (PDA) or similar sporulation-inducing medium

-

Spectrophotometer or hemocytometer

-

Vortex mixer

-

Micropipettes and sterile tips

-

Incubator (28-30°C)

-

Quality control strains (e.g., Trichophyton mentagrophytes ATCC MYA-4439, Trichophyton rubrum ATCC MYA-4438).[4]

4.1.2. Protocol

-

Preparation of Tolindate Stock Solution:

-

Prepare a stock solution of Tolindate in DMSO at a concentration 100 times the highest final concentration to be tested (e.g., 1600 µg/mL for a final high of 16 µg/mL).

-

Store the stock solution at -20°C or lower in small aliquots.

-

-

Preparation of Inoculum:

-

Subculture the fungal isolate onto PDA and incubate at 28-30°C for 7-14 days to encourage sporulation.[5]

-

Harvest conidia by gently scraping the colony surface with a sterile, wetted swab or by adding a small amount of sterile saline to the plate and gently scraping.

-

Transfer the suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

-

Adjust the conidial suspension to a concentration of 1-3 x 10³ CFU/mL in RPMI-1640 medium. This can be done using a spectrophotometer (adjusting to a specific optical density that correlates to the target CFU/mL, which must be predetermined) or by counting with a hemocytometer.[3]

-

-

Preparation of Microdilution Plates:

-

Prepare serial two-fold dilutions of the Tolindate stock solution in RPMI-1640 medium directly in the microtiter plates.

-

The final volume in each well should be 100 µL. The concentration of Tolindate should be twice the final desired concentration at this stage.

-

A typical dilution series might range from 32 µg/mL to 0.03 µg/mL.

-

Include a drug-free well for a growth control and a medium-only well for a sterility control.

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized fungal inoculum to each well (except the sterility control). This will bring the final drug concentrations to the desired range (e.g., 16 µg/mL to 0.015 µg/mL) and the final inoculum concentration to 0.5-1.5 x 10³ CFU/mL.

-

Seal the plates or place them in a humidified container to prevent evaporation.

-

Incubate the plates at 28-30°C for 4-7 days, or until sufficient growth is observed in the growth control well.[6]

-

-

Reading the MIC:

-

The MIC is defined as the lowest concentration of Tolindate that causes 100% inhibition of visible growth as compared to the growth control.[6] For some fungistatic drugs, an 80% reduction in growth is used as the endpoint, but this must be validated.

-

Read the plates visually using a reading mirror.

-

Agar Dilution Method

4.2.1. Materials

-

Same as for broth microdilution, plus:

-

Sabouraud Dextrose Agar (SDA) or other suitable agar medium

-

Sterile petri dishes (100 mm)

-

Inoculum replicator (optional)

4.2.2. Protocol

-

Preparation of Tolindate-Containing Agar Plates:

-

Prepare molten SDA and cool to 45-50°C in a water bath.

-

Prepare appropriate dilutions of the Tolindate stock solution in a small volume of sterile water or saline.

-

Add the Tolindate dilutions to the molten agar to achieve the desired final concentrations (e.g., 16, 8, 4, 2, 1, 0.5, 0.25, 0.125, 0.06, 0.03 µg/mL). Ensure the volume of the drug solution added is no more than 10% of the total agar volume.

-

Mix thoroughly by inverting the flask and pour 20 mL into each sterile petri dish.

-

Allow the plates to solidify at room temperature.

-

Include a drug-free plate as a growth control.

-

-

Preparation of Inoculum:

-

Prepare a conidial suspension as described for the broth microdilution method, but adjust the final concentration to approximately 1 x 10⁶ CFU/mL.

-

-

Inoculation and Incubation:

-

Spot-inoculate 1-10 µL of the standardized inoculum onto the surface of each agar plate, including the control plate. An inoculum replicator can be used to test multiple isolates simultaneously.

-

Allow the inoculum spots to dry completely before inverting the plates.

-

Incubate the plates at 28-30°C for 4-7 days, or until sufficient growth is seen on the control plate.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of Tolindate that completely inhibits visible fungal growth at the site of inoculation. The growth on the test plates is compared to the growth on the drug-free control plate.

-

Visualizations

The following diagrams illustrate the experimental workflows for the described antifungal susceptibility testing methods.

Caption: Workflow for Broth Microdilution Susceptibility Testing.

Caption: Workflow for Agar Dilution Susceptibility Testing.

References

- 1. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hub.hku.hk [hub.hku.hk]

- 3. medicinearticle.com [medicinearticle.com]

- 4. mdpi.com [mdpi.com]

- 5. In vitro methods for antifungal susceptibility testing of Trichophyton spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antifungal Drug Susceptibility Testing of Dermatophytes: Laboratory Findings to Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analysis of Tolindate by Liquid Chromatography

Introduction

Tolindate is a topical antifungal agent. Accurate and reliable analytical methods are crucial for its quantification in pharmaceutical formulations and for quality control during drug development and manufacturing. This document provides a detailed application note and protocol for the analysis of Tolindate using high-performance liquid chromatography (HPLC).

Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is designed for the quantification of Tolindate and the separation of its potential degradation products, making it suitable for stability studies.

Chromatographic Conditions

A summary of the proposed HPLC parameters is provided in the table below.

| Parameter | Recommended Setting |

| Column | SunQSil C18 (250 mm x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase | Acetonitrile : Water (85:15, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detector | Photodiode Array (PDA) or UV Detector |

| Detection Wavelength | 257 nm |

| Column Temperature | Ambient |

| Run Time | Approximately 10 minutes |

Method Validation Summary (Based on Tolnaftate data)

The following table summarizes the validation parameters from a study on Tolnaftate, which can be used as expected performance benchmarks during the validation of this method for Tolindate.[1][2]

| Validation Parameter | Result |

| Linearity Range | 0.276 - 6 µg/mL |

| Correlation Coefficient (r²) | 0.9936 |

| Limit of Detection (LOD) | 0.092 µg/mL |

| Limit of Quantification (LOQ) | 0.276 µg/mL |

| % Recovery | 98.28% - 100.71% |

| Retention Time (approximate) | 6.9 min |

Experimental Protocols

Preparation of Solutions

a. Mobile Phase Preparation:

-

Measure 850 mL of HPLC-grade acetonitrile and 150 mL of HPLC-grade water.

-

Combine the solvents in a suitable container and mix thoroughly.

-

Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.

b. Standard Stock Solution Preparation (100 µg/mL):

-

Accurately weigh approximately 10 mg of Tolindate reference standard.

-

Transfer the standard to a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase. Mix well.

c. Preparation of Working Standard Solutions:

-

Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 0.25, 0.5, 1, 2, 4, 6 µg/mL).

d. Sample Preparation (for a cream formulation, as an example):

-

Accurately weigh a portion of the cream equivalent to approximately 10 mg of Tolindate.

-

Transfer the sample to a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 15-20 minutes to extract the drug.

-

Allow the solution to cool to room temperature.

-

Dilute to volume with the mobile phase and mix well.

-

Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Analysis Workflow

Caption: Workflow for the HPLC analysis of Tolindate.

System Suitability

Before starting the analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.

-

Inject the mobile phase as a blank.

-

Inject a working standard solution (e.g., 3 µg/mL) five times.

-

Calculate the following parameters:

-

Tailing Factor: Should be ≤ 2.0.

-

Theoretical Plates: Should be ≥ 2000.

-

Relative Standard Deviation (%RSD) of Peak Area: Should be ≤ 2.0%.

-

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in developing a stability-indicating HPLC method.

References

Application of Tolindate in Fungal Cell Line Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolindate, also known as Tolnaftate, is a synthetic thiocarbamate antifungal agent. It serves as a valuable tool in mycological research and preclinical drug development due to its specific mechanism of action. Tolindate is a reversible and noncompetitive inhibitor of squalene epoxidase, a critical enzyme in the ergosterol biosynthesis pathway.[1][2] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity, fluidity, and function.[3][4] Inhibition of squalene epoxidase by Tolindate leads to an accumulation of squalene and a depletion of ergosterol, which disrupts the fungal cell membrane, increases its permeability, and ultimately results in cell death.[2][5][6] This targeted action makes Tolindate a subject of interest in studies focusing on fungal physiology, drug resistance, and the development of novel antifungal therapies.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Tolindate specifically targets the conversion of squalene to 2,3-oxidosqualene by inhibiting the enzyme squalene epoxidase.[7][8][9] This disruption in the ergosterol biosynthesis pathway is a key fungicidal mechanism.[1] The accumulation of intracellular squalene is also thought to contribute to the antifungal effect.[8]

Spectrum of Activity and Quantitative Data

Tolindate exhibits potent activity primarily against dermatophytes, such as Trichophyton species.[10] Its efficacy against yeast species like Candida albicans is notably lower in whole-cell assays, which has been attributed to a potential permeability barrier of the yeast cell wall.[1][8] However, in cell-free enzymatic assays, Tolindate effectively inhibits squalene epoxidase from C. albicans.[7][9] Recent studies have also explored its activity against filamentous fungi like Aspergillus species.[1]

Table 1: In Vitro Activity of Tolindate Against Various Fungal Species

| Fungal Species | Test Method | MIC/IC50 | Reference |

| Trichophyton indotineae | Broth Microdilution | GM MIC: 12.925 µg/mL (in terbinafine-resistant isolates) | [11] |

| Trichophyton rubrum | Squalene Epoxidase Assay | - | [8] |

| Candida albicans | Ergosterol Biosynthesis Inhibition | 50% decrease at 500 µM | [2] |

| Candida albicans | Squalene Epoxidase Assay (cell-free) | IC50: 51.5 nM | [8] |

GM MIC: Geometric Mean Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration. Note: MIC values can vary based on the specific strain and testing conditions.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution for Dermatophytes

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines for antifungal susceptibility testing of filamentous fungi.[3][12]

Materials:

-

Tolindate stock solution (e.g., in DMSO)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

96-well microtiter plates

-

Fungal isolate (e.g., Trichophyton rubrum) grown on potato dextrose agar (PDA)

-

Sterile saline with 0.05% Tween 80

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation:

-

Harvest fungal conidia from a 7-14 day old culture on PDA by flooding the plate with sterile saline-Tween 80 and gently scraping the surface.

-

Adjust the conidial suspension to a final concentration of 1-3 x 10³ CFU/mL in RPMI-1640 medium.[13]

-

-

Drug Dilution:

-

Prepare serial twofold dilutions of Tolindate in RPMI-1640 medium in a 96-well plate. The final concentration range should typically span from 0.015 to 16 µg/mL.

-

Include a drug-free well for a positive growth control and a well with medium only for a sterility control.

-

-

Inoculation:

-

Add the fungal inoculum to each well containing the drug dilutions and the growth control well.

-

-

Incubation:

-

MIC Determination:

References

- 1. Enhanced Ocular Anti-Aspergillus Activity of Tolnaftate Employing Novel Cosolvent-Modified Spanlastics: Formulation, Statistical Optimization, Kill Kinetics, Ex Vivo Trans-Corneal Permeation, In Vivo Histopathological and Susceptibility Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of squalene epoxidase inhibitors on Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tolnaftate - Wikipedia [en.wikipedia.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. What is Tolnaftate used for? [synapse.patsnap.com]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. Ergosterol biosynthesis inhibition by the thiocarbamate antifungal agents tolnaftate and tolciclate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ostemed-dr.contentdm.oclc.org [ostemed-dr.contentdm.oclc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Antifungal Drug Susceptibility Testing of Dermatophytes: Laboratory Findings to Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medicinearticle.com [medicinearticle.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Tolindate Synthesis

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of Tolindate synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the synthesis of Tolindate, presented in a question-and-answer format.

Question: Why is the yield of my Tolindate synthesis consistently low?

Answer: Low yield can be attributed to several factors throughout the synthetic process. A primary cause can be incomplete reaction progression. It is crucial to monitor the reaction using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the consumption of starting materials before proceeding with the workup. Another significant factor is the purity of your reagents and solvents. Water or other impurities in solvents can interfere with the reaction mechanism, leading to lower yields. Additionally, suboptimal reaction conditions, such as incorrect temperature or pressure, can favor the formation of side products over Tolindate.

Question: I am observing significant amounts of an unknown impurity in my final product. How can I identify and mitigate this?

Answer: The formation of impurities is a common challenge. The first step is to characterize the impurity using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. This can provide insights into its structure and how it might have formed. A common source of impurities is side reactions, such as over-alkylation or the formation of dimers. To mitigate this, consider adjusting the stoichiometry of your reactants; for instance, a slight excess of one reactant might prevent the formation of certain byproducts. Optimizing the reaction temperature can also be critical, as higher temperatures can sometimes lead to decomposition or unwanted side reactions.

Question: My reaction appears to stall before all the starting material is consumed. What could be the cause?

Answer: A stalled reaction can often be traced back to catalyst deactivation or reagent degradation. If you are using a catalyst, ensure it is fresh and has been stored under the appropriate conditions. Some catalysts are sensitive to air or moisture, which can lead to deactivation. Similarly, verify the stability of your reagents under the reaction conditions. It may also be beneficial to re-evaluate the solvent system, as solubility issues with the starting material or intermediates can sometimes hinder the reaction's progress.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes for the starting materials in Tolindate synthesis?

-

A1: The purity of the starting materials is paramount. It is recommended to use reagents with a purity of 98% or higher. The presence of moisture can be particularly detrimental, so using anhydrous solvents and inert reaction conditions (e.g., under nitrogen or argon) is advisable.

Q2: How can I effectively monitor the progress of the Tolindate synthesis reaction?

-

A2: The most common methods for reaction monitoring are TLC and HPLC. For TLC, a suitable solvent system should be developed to achieve good separation between the starting materials, intermediates, and the final product. For more quantitative analysis, HPLC is preferred.

Q3: What are the recommended purification techniques for crude Tolindate?

-

A3: The choice of purification technique will depend on the nature of the impurities. Column chromatography is a widely used method for removing closely related impurities. Recrystallization is another effective technique for obtaining highly pure Tolindate, provided a suitable solvent system can be identified.

Data on Optimized Reaction Conditions

The following tables summarize data from hypothetical optimization experiments for a key step in a potential Tolindate synthesis pathway.

Table 1: Effect of Temperature on Reaction Yield

| Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield of Tolindate (%) |

| 80 | 12 | 85 | 70 |

| 100 | 8 | 98 | 85 |